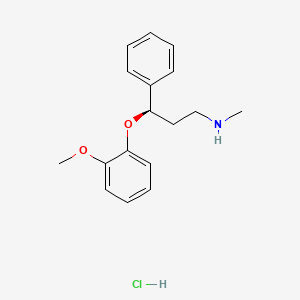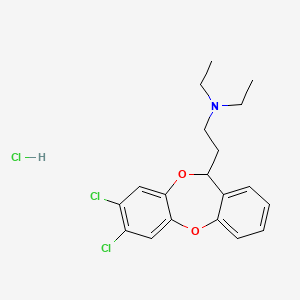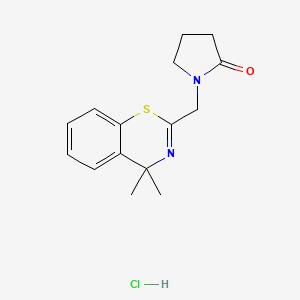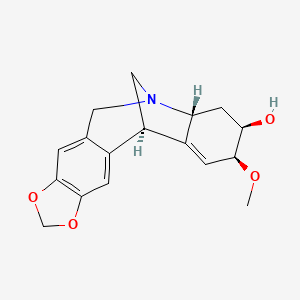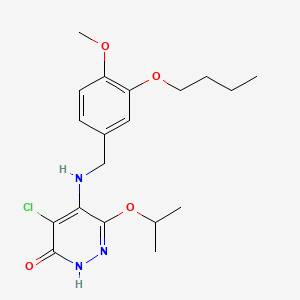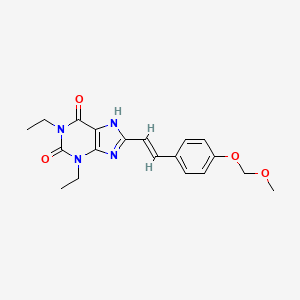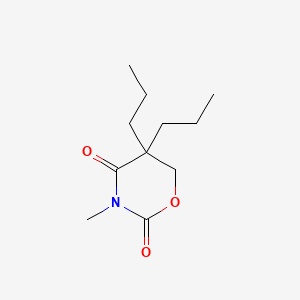
(R)-Practolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Practolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It was developed for the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound is notable for its selectivity towards beta-1 adrenergic receptors, which makes it effective in reducing heart rate and myocardial contractility without significantly affecting bronchial and vascular smooth muscles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Practolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate, 4-(2-hydroxy-3-isopropylaminopropoxy)acetanilide.
Reaction Conditions: This intermediate is synthesized through a series of reactions including nitration, reduction, and acylation.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-Practolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
化学反応の分析
Types of Reactions
®-Practolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different pharmacological properties.
科学的研究の応用
Chemistry
In chemistry, ®-Practolol is used as a model compound to study beta-blocker interactions and the effects of chirality on drug activity.
Biology
In biological research, it serves as a tool to investigate the physiological and biochemical pathways involving beta-adrenergic receptors.
Medicine
Medically, ®-Practolol is used to manage cardiovascular conditions. It helps in reducing heart rate, controlling arrhythmias, and managing hypertension.
Industry
In the pharmaceutical industry, ®-Practolol is used in the development of new beta-blockers and related cardiovascular drugs.
作用機序
®-Practolol exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart. This binding inhibits the action of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are those regulating cardiac output and blood pressure.
類似化合物との比較
Similar Compounds
Propranolol: A non-selective beta-blocker used for similar cardiovascular conditions.
Atenolol: Another selective beta-1 blocker with similar therapeutic uses.
Metoprolol: A selective beta-1 blocker used in the treatment of hypertension and angina.
Uniqueness
®-Practolol is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes its effects on bronchial and vascular smooth muscles. This selectivity reduces the risk of bronchospasm, making it safer for patients with respiratory conditions.
特性
CAS番号 |
37936-66-6 |
|---|---|
分子式 |
C14H22N2O3 |
分子量 |
266.34 g/mol |
IUPAC名 |
N-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/t13-/m1/s1 |
InChIキー |
DURULFYMVIFBIR-CYBMUJFWSA-N |
異性体SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)NC(=O)C)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
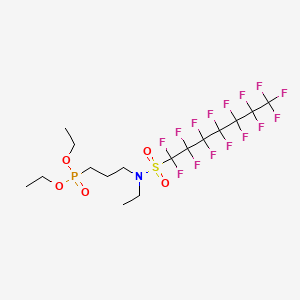
![[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12777456.png)
